6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are often synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by further functionalization to introduce the piperidine and methylsulfonyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
Scientific Research Applications
Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar pharmacological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Piperidine derivatives: These compounds feature the piperidine ring and are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is unique due to the combination of these three functional groups in a single molecule, which enhances its potential for multi-target interactions and broad-spectrum pharmacological activities .
Properties
Molecular Formula |
C18H21N5O3S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5O3S2/c1-26-15-8-5-13(6-9-15)7-10-16-21-23-17(19-20-18(23)27-16)14-4-3-11-22(12-14)28(2,24)25/h5-10,14H,3-4,11-12H2,1-2H3/b10-7+ |
InChI Key |
SGNFCTRKKJHEBI-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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